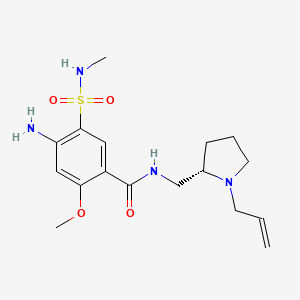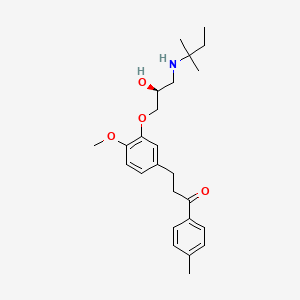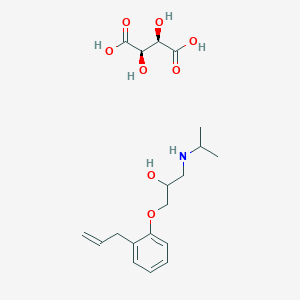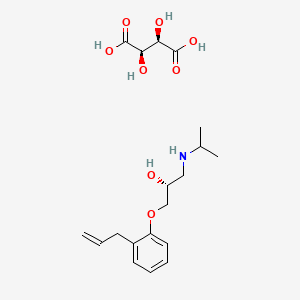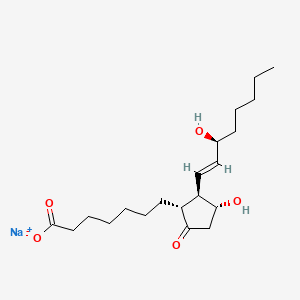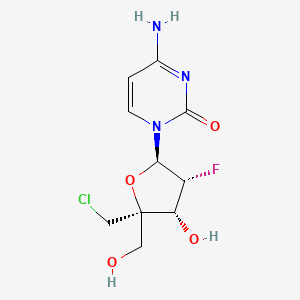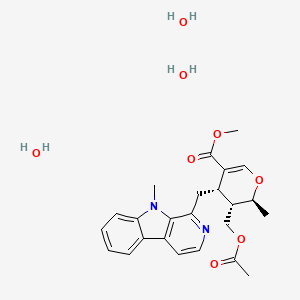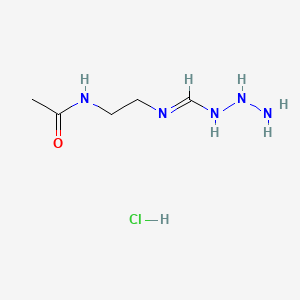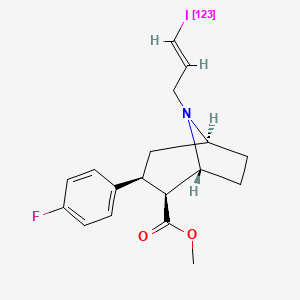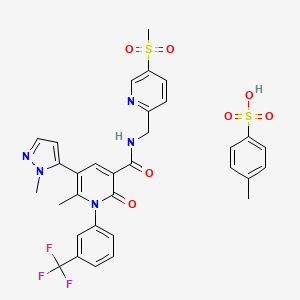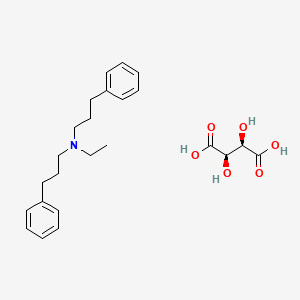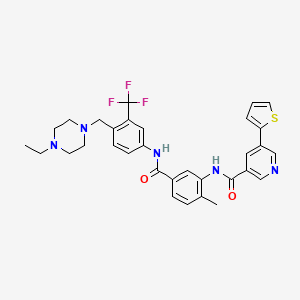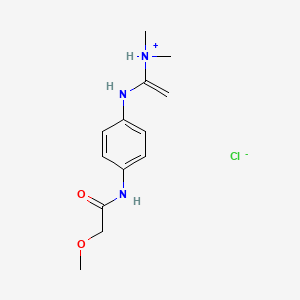
Amidantel hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amidantel hydrochloride is a new aminophenylamidine with an interesting anthelminthic spectrum. In rodents the compound is active against nematodes, filariae and cestodes. Of special interest is the high efficacy in dogs against hookworms and large roundworms. Amidantel was well tolerated by all animals tested and did not show teratogenic effects.
Aplicaciones Científicas De Investigación
Catalytic Applications in Chemical Synthesis
Amidantel hydrochloride has been explored for its potential in catalytic applications, particularly in the field of organic synthesis. A study by Li et al. (2019) demonstrated the use of hydroxylamine hydrochloride, a related compound, in palladium-catalyzed hydroaminocarbonylation of alkenes. This process is significant in pharmaceuticals and agrochemicals production, showcasing a potential application area for amidantel hydrochloride (Li, Wang, Zou, & Huang, 2019).
Another relevant study by Ghosh et al. (2012) discussed the copper-catalyzed oxidative amidation of aldehydes with amine salts, including amine hydrochloride salts, which could potentially include amidantel hydrochloride. This method allows for the synthesis of primary, secondary, and tertiary amides, essential in various pharmaceuticals, including the antiarrhythmic drug N-acetylprocainamide (Ghosh et al., 2012).
Biomedical and Pharmaceutical Applications
Zhu et al. (2001) investigated the use of 6-carboxycellulose as a prodrug carrier for amine drugs, with Phenylpropanolamine hydrochloride as a model drug. This study provides insights into the potential of amidantel hydrochloride in drug delivery systems, where it could be covalently linked to other pharmaceutical agents (Zhu, Kumar, & Banker, 2001).
Kulke et al. (2012) assessed the efficacy of derivatives of cyclooctadepsipeptides and aminophenylamidines, including amidantel, against various parasitic larvae. This research highlights amidantel hydrochloride's potential use in treating soil-transmitted helminthiases (Kulke et al., 2012).
Nanotechnology and Sensor Development
Etezadi et al. (2017) discussed the development of a mid-infrared nanoantenna-array sensor for detecting protein secondary structure changes. Amidantel hydrochloride's potential in sensor technology could be explored, especially in detecting biomolecular interactions (Etezadi et al., 2017).
Zhao et al. (2006) researched the binding of amiloride, a compound structurally related to amidantel hydrochloride, to DNA. This suggests that amidantel hydrochloride could potentially be used in genomic research and DNA interaction studies (Zhao et al., 2006).
Environmental and Industrial Applications
Sfynia et al. (2020) explored the formation of disinfection by-products from the chlorination of amides, including amidantel hydrochloride. This research could inform environmental and industrial applications regarding the safe handling and disposal of amidantel hydrochloride (Sfynia et al., 2020).
García-Álvarez et al. (2013) reviewed metal-catalyzed synthetic approaches of amides in an environmentally friendly aqueous medium. This highlights the potential application of amidantel hydrochloride in green chemistry and sustainable industrial processes (García-Álvarez, Crochet, & Cadierno, 2013).
Propiedades
Número CAS |
69884-15-7 |
|---|---|
Nombre del producto |
Amidantel hydrochloride |
Fórmula molecular |
C13H20ClN3O2 |
Peso molecular |
285.77 |
Nombre IUPAC |
1-[4-[(2-methoxyacetyl)amino]anilino]ethenyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-10(16(2)3)14-11-5-7-12(8-6-11)15-13(17)9-18-4;/h5-8,14H,1,9H2,2-4H3,(H,15,17);1H |
Clave InChI |
FMCZRVAXIJNEDS-KMZJGFRYSA-N |
SMILES |
C[NH+](C)C(=C)NC1=CC=C(C=C1)NC(=O)COC.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BAY d 8815; BAY-d 8815; Amidantel hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



